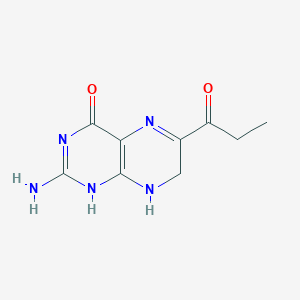

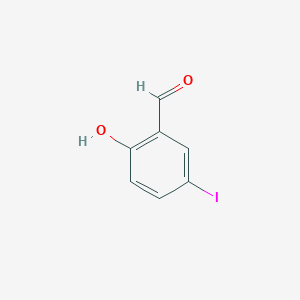

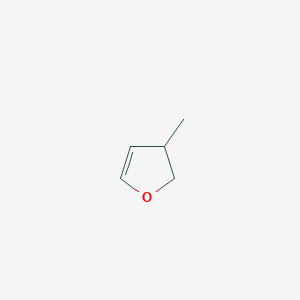

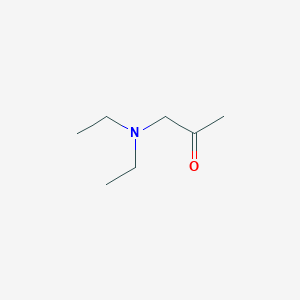

![molecular formula C7H4ClNS2 B156095 4-Chlorobenzo[d]thiazole-2-thiol CAS No. 1849-65-6](/img/structure/B156095.png)

4-Chlorobenzo[d]thiazole-2-thiol

Vue d'ensemble

Description

4-Chlorobenzo[d]thiazole-2-thiol is a compound that is part of a broader class of heterocyclic compounds containing a thiazole ring, a sulfur-containing five-membered ring with a nitrogen atom. The presence of the chlorine substituent on the benzene ring and the thiol group (-SH) on the thiazole ring suggests that this compound could exhibit interesting reactivity and potentially useful physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 4-Chlorobenzo[d]thiazole-2-thiol often involves the formation of a thiazole ring or its derivatives through cyclization reactions. For instance, the synthesis of 5-aryloxymethylene-2-(2-chlorobenzoylamido)-1,3,4-thiadiazoles involves cyclization of thiosemicarbazides catalyzed by glacial acetic acid . Although not directly related to the synthesis of 4-Chlorobenzo[d]thiazole-2-thiol, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized by spectroscopic techniques and X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . These techniques could be applied to determine the molecular structure of 4-Chlorobenzo[d]thiazole-2-thiol, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

Compounds with similar structures to 4-Chlorobenzo[d]thiazole-2-thiol have been shown to undergo various chemical reactions. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react to form different heterocyclic compounds . The presence of the thiol group in 4-Chlorobenzo[d]thiazole-2-thiol could also allow for nucleophilic substitution reactions or serve as a site for metal coordination in the synthesis of metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For example, polymers containing thiazolo[5,4-d]thiazole exhibit thermotropic liquid crystalline properties, which are dependent on the chemical structure of the synthesized models and polymers . The electron-deficient nature of thiazolo[5,4-d]thiazole derivatives makes them suitable for applications in organic electronics, such as organic photovoltaics . The physical and chemical properties of 4-Chlorobenzo[d]thiazole-2-thiol could be explored in a similar context, potentially leading to applications in materials science.

Applications De Recherche Scientifique

Application 1: Quorum Sensing Inhibitors

- Summary of the Application : 4-Chlorobenzo[d]thiazole-2-thiol is used in the synthesis of compounds that inhibit quorum sensing in Gram-negative bacteria . Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . The compounds were tested for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In addition, one compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .

Application 2: Antibacterial and Antifungal Activities

- Summary of the Application : 2,4-Disubstituted thiazoles, which can be synthesized using 4-Chlorobenzo[d]thiazole-2-thiol, have been found to exhibit a wide range of biological activities, including antibacterial and antifungal effects .

- Methods of Application : The compounds were synthesized and their in vitro antibacterial and antifungal activities were evaluated by the broth microdilution method against various bacteria and yeast .

- Results or Outcomes : The compounds showed significant activity against Gram-positive bacteria Enterococcus faecalis, Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

Propriétés

IUPAC Name |

4-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBFPRUVQGKNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621551 | |

| Record name | 4-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzo[d]thiazole-2-thiol | |

CAS RN |

1849-65-6 | |

| Record name | 4-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

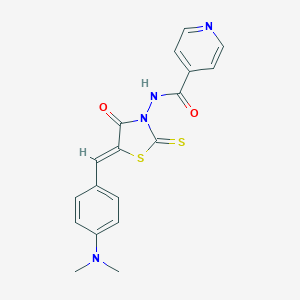

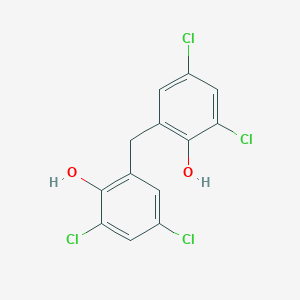

![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)